
4-Aminopyrene
Overview
Description
It is primarily known as a metabolite of the carcinogen 4-nitropyrene, synthesized to serve as a marker in metabolic studies . Its structure includes an amino group (-NH₂) attached to the pyrene backbone, which enhances its reactivity and utility in biochemical and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrene typically involves the nitration of pyrene followed by reduction. The nitration process introduces a nitro group at the fourth position of the pyrene ring. This is achieved by treating pyrene with a mixture of concentrated nitric acid and sulfuric acid. The resulting 4-nitropyrene is then reduced to this compound using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrenequinones.
Reduction: Dihydro-4-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Neurological Disorders
4-Aminopyrene is predominantly studied for its effects on conditions such as multiple sclerosis (MS) and spinal cord injuries (SCI). Clinical trials have shown that it can improve motor function and reduce spasticity in patients with MS.
- Multiple Sclerosis : 4-AP has been found to enhance neuromuscular function in MS patients by restoring conduction in demyelinated axons. A study indicated that patients receiving 4-AP showed significant improvements in motor and sensory functions after long-term administration .
- Spinal Cord Injury : In a randomized trial, long-term oral administration of 4-AP led to statistically significant increases in motor function among individuals with SCI . The compound was associated with enhanced pulmonary function and reduced spasticity.
Transdermal Delivery Systems
Recent research has explored transdermal delivery methods for 4-AP, demonstrating that this approach can accelerate functional recovery following peripheral nerve injuries. In animal models, transdermal administration resulted in improved nerve conduction and reduced axonal degeneration compared to control groups .
Toxicological Studies
While 4-AP shows therapeutic potential, it also poses risks of toxicity, especially in cases of overdose. Reports have documented symptoms such as seizures and extrapyramidal effects following excessive doses . Understanding these toxicological aspects is crucial for safe clinical application.
Efficacy of this compound in Neurological Disorders
Case Studies
- Multiple Sclerosis Case Study : A clinical trial involving patients with MS revealed that those treated with 4-AP experienced notable improvements in mobility and muscle strength. The study highlighted the compound's ability to enhance synaptic transmission without necessarily restoring conduction in demyelinated axons .
- Spinal Cord Injury Case Study : In a cohort of individuals with chronic SCI, administration of 4-AP led to marked improvements in both sensory and motor functions over a three-month period. The results indicated that higher doses correlated with better outcomes in functional recovery .
- Toxicity Case Report : A case involving a patient who overdosed on 4-AP showed severe neurological symptoms, including seizures and altered mental status. This case underscored the importance of monitoring dosage and understanding the compound's side effects .
Mechanism of Action
The mechanism of action of 4-Aminopyrene involves its ability to intercalate with nucleic acids, disrupting their normal function. This intercalation can inhibit the replication and transcription processes in cells. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays. The compound targets nucleic acids and interacts with them through π-π stacking interactions, leading to changes in their structural conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 4-Aminopyrene and analogous compounds:
Physicochemical Properties
This compound
- Structure : Aromatic amine with a pyrene backbone.
- Reactivity : Participates in metabolic reduction reactions (e.g., conversion from 4-nitropyrene) .
4-Aminoantipyrine
- Molecular Weight : 203.24 g/mol .
- Solubility: Soluble in polar solvents (e.g., water, ethanol) due to hydrophilic pyrazolone ring .
- Stability : Degrades under strong oxidizing conditions; stable at room temperature .
4-Aminopyridine
- Boiling Point : 273–275°C .
- Ionization Energy : 8.57 eV .
- Thermodynamic Data : ΔfH° (solid) = 134.1 kJ/mol; used in drug formulation due to predictable phase transitions .
4-Aminopyrimidine
Biological Activity
4-Aminopyrene (4-AP) is a compound that has garnered attention for its potential therapeutic effects, particularly in neurological conditions. This article explores the biological activity of 4-AP, focusing on its mechanisms, therapeutic applications, and associated case studies.
Chemical Structure and Properties
This compound is an aromatic amine derived from pyrene. Its structure contributes to its biological activity, particularly its interaction with ion channels in neuronal cells. The compound acts primarily as a potassium channel blocker, which can enhance neuronal excitability and has implications for treating various neurological disorders.
The primary mechanism through which 4-AP exerts its effects is by blocking voltage-gated potassium (Kv) channels. This blockade leads to increased depolarization of neurons, enhancing neurotransmitter release and improving synaptic transmission. The following are key mechanisms identified in research:
- Neuroprotection : 4-AP has shown neuroprotective properties in various in vitro models, including those simulating amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). It reduces endoplasmic reticulum stress and caspase activation, which are critical in neurodegeneration .
- Inflammatory Response Modulation : In models of neuroinflammation, 4-AP has been observed to decrease the release of pro-inflammatory mediators from microglia and protect neurons from amyloid beta toxicity .
- Calcium Homeostasis : Preliminary evidence suggests that 4-AP may influence cellular calcium levels, which are crucial for various cellular functions including neurotransmitter release and neuronal survival .
Multiple Sclerosis
4-AP is primarily used to improve walking speed and muscle strength in patients with MS. Clinical studies indicate that approximately 40% of patients experience a significant increase in walking speed when treated with 4-AP, with long-term benefits observed in many cases . However, it does not halt disease progression.
Spinal Cord Injury
Patients with spinal cord injuries have reported improvements in motor function and a reduction in spasticity when treated with 4-AP. This suggests its potential utility beyond MS .
Neurodegenerative Diseases
Research indicates that 4-AP may have applications in treating other neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate synaptic transmission could be beneficial in managing symptoms associated with these conditions .
Case Studies
Several case studies have documented the effects and potential toxicity of 4-AP:
- Accidental Overdose : A case involving a patient with MS who overdosed on 4-AP exhibited severe neurological symptoms including seizures and delirium. The patient was treated successfully with benzodiazepines .
- Long-term Effects : A study reported on patients who experienced chronic use of 4-AP for MS management, noting improvements in mobility but also highlighting instances of toxicity leading to neurological complications .
- Toxicity Profile : Research has indicated that while 4-AP can be effective therapeutically, it carries risks of toxicity, particularly at higher doses. Monitoring is essential during treatment to mitigate adverse effects .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key analytical applications of 4-Aminoantipyrine in phenolic compound detection, and what methodological considerations ensure accuracy?
- Methodological Answer : 4-Aminoantipyrine reacts with phenols in the presence of oxidizing agents (e.g., H₂O₂) under alkaline conditions to form colored quinone-imine complexes, measurable via spectrophotometry at 500–510 nm . Key considerations:
- pH Control : Optimal reaction occurs at pH 9–10 (borate buffer).
- Interference Mitigation : Masking agents (e.g., EDTA) reduce interference from metal ions.
- Calibration : Use phenol standards for quantitative analysis.
- Validation : Cross-check with HPLC or GC-MS for confirmation .
Q. How should 4-Aminopyridine be safely handled in laboratory settings to minimize exposure risks?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dispensing .
- Spill Management : Absorb spills with inert materials (vermiculite/sand), neutralize with lime, and dispose as hazardous waste. Avoid dust generation .
- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
Q. What spectroscopic techniques are recommended for characterizing 4-Aminoantipyrine’s purity and structural integrity?
- Methodological Answer :
- UV-Vis : Confirm λmax at 270–280 nm in aqueous solutions.
- FTIR : Identify primary amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.
- NMR : <sup>1</sup>H NMR in DMSO-d₆ should show peaks for aromatic protons (δ 6.5–8.0 ppm) and NH₂ (δ ~5.5 ppm).
- HPLC : Use C18 columns with methanol/water mobile phase for purity assessment (>99%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction efficiencies of 4-Aminoantipyrine with substituted phenols?
- Methodological Answer : Discrepancies often arise from steric/electronic effects of phenol substituents. Strategies:
- Experimental Design : Systematically vary substituents (e.g., -OH, -NO₂) and measure reaction kinetics.
- Computational Modeling : Use DFT calculations to predict electron density at reaction sites (e.g., para positions).
- Controlled Studies : Compare results under standardized conditions (pH, temperature, oxidant concentration) .
Q. What experimental approaches validate 4-Aminopyridine’s role as a potassium channel blocker in neuropharmacological studies?
- Methodological Answer :
- Electrophysiology : Patch-clamp assays on transfected HEK293 cells expressing KCNA1–7 channels to measure current inhibition.
- In Vivo Models : Administer 4-AP (0.1–1 mg/kg) to rodents and assess neuromuscular function via rotarod tests.
- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. How can researchers optimize the synthesis of 4-Aminoantipyrine derivatives for enhanced catalytic activity in oxidation reactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) to the pyrazole ring to enhance redox potential.
- Green Chemistry : Replace toxic solvents (DMF) with ionic liquids or water under microwave-assisted conditions.
- Characterization : Use cyclic voltammetry to assess redox behavior and XPS for surface composition analysis .
Properties
IUPAC Name |
pyren-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBSKADMMKVOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168936 | |
Record name | 4-Pyrenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-03-5 | |
Record name | 4-Pyrenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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